Psicotridina

Descripción general

Descripción

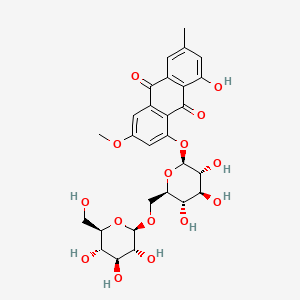

La psicotridina es un alcaloide que se encuentra en varias especies del género Psychotria, incluyendo Psychotria colorata, Psychotria forsteriana, Psychotria lyciiflora, Psychotria oleoides y Psychotria beccarioides . Este compuesto ha generado interés debido a sus propiedades analgésicas y su capacidad para inhibir la unión de la dizocilpina a las membranas corticales, lo que sugiere que actúa como un antagonista no competitivo del receptor NMDA .

Aplicaciones Científicas De Investigación

La psicotridina tiene varias aplicaciones de investigación científica:

Industria: Aunque todavía no se utiliza ampliamente en la industria, sus propiedades únicas lo convierten en un candidato para futuros desarrollos farmacéuticos.

Análisis Bioquímico

Biochemical Properties

Psychotridine plays a significant role in biochemical reactions, particularly in inhibiting the aggregation of human platelets. It inhibits ADP-, collagen-, or thrombin-induced aggregation of washed isolated human platelets with IC50 values of 1.4, 1.4, and 3.9 µM, respectively . Psychotridine interacts with various enzymes and proteins, including those involved in platelet aggregation and cellular signaling pathways. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

Psychotridine exerts cytotoxic effects on various cell types, including HTC rat hepatocellular carcinoma cells . It influences cell function by inhibiting cell signaling pathways, affecting gene expression, and altering cellular metabolism. Psychotridine’s impact on cell signaling pathways includes its role as a non-competitive NMDA receptor antagonist, which affects neurotransmission and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, Psychotridine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a non-competitive NMDA receptor antagonist, Psychotridine inhibits the binding of dizocilpine to cortical membranes in vitro . This inhibition affects neurotransmission and cellular signaling pathways, leading to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Psychotridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Psychotridine remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to Psychotridine can lead to sustained inhibition of platelet aggregation and cytotoxicity in cancer cells.

Dosage Effects in Animal Models

The effects of Psychotridine vary with different dosages in animal models. At lower doses, Psychotridine exhibits analgesic effects and reduces paw licking induced by capsaicin in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis total de la psicotridina implica el ensamblaje enantioselectivo de ciclotriptaminas enriquecidas enantioméricamente. Las reacciones de aminación C-H catalizadas por metales también se emplean en entornos complejos .

Métodos de Producción Industrial: Actualmente, no existe un método de producción industrial a gran escala para la this compound. La síntesis sigue siendo un proceso complejo que se realiza normalmente en laboratorios de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: La psicotridina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales presentes en el compuesto.

Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos dentro de la molécula.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones apropiadas.

Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y de las condiciones de reacción.

Mecanismo De Acción

La psicotridina ejerce sus efectos principalmente actuando como un antagonista no competitivo del receptor NMDA. Esto significa que inhibe la unión de la dizocilpina a las membranas corticales, lo que se asocia con sus propiedades analgésicas . Los objetivos moleculares implicados incluyen los receptores NMDA, que desempeñan un papel crucial en la plasticidad sináptica y la función de la memoria.

Compuestos Similares:

Hodgkinsina: Otro alcaloide que se encuentra en el género Psychotria, conocido por sus propiedades analgésicas.

Umbelatina: Un alcaloide de Psychotria umbellata, que también exhibe efectos analgésicos y actúa sobre los receptores NMDA.

Comparación:

This compound vs. Hodgkinsina: Ambos compuestos comparten propiedades analgésicas y actúan sobre los receptores NMDA.

La estructura única de la this compound y su mecanismo de acción la distinguen de otros alcaloides similares, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Hodgkinsine: Another alkaloid found in the genus Psychotria, known for its analgesic properties.

Umbellatine: An alkaloid from Psychotria umbellata, which also exhibits analgesic effects and acts on NMDA receptors.

Comparison:

Psychotridine vs. Hodgkinsine: Both compounds share analgesic properties and act on NMDA receptors.

Psychotridine vs. Umbellatine: While both compounds exhibit analgesic effects, psychotridine’s mechanism involves non-competitive inhibition of NMDA receptors, whereas umbellatine’s effects are partially reversed by naloxone, indicating involvement of opioid receptors as well.

Psychotridine’s unique structure and mechanism of action distinguish it from other similar alkaloids, making it a valuable compound for further research and potential therapeutic applications.

Propiedades

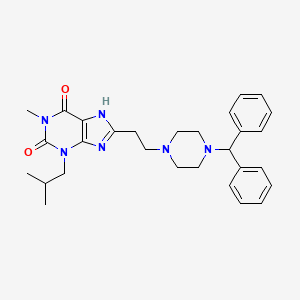

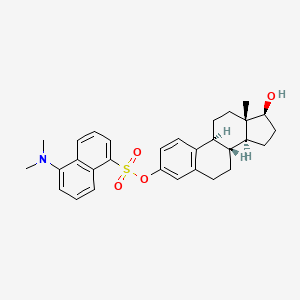

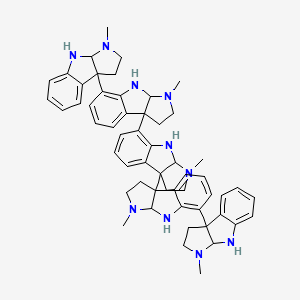

IUPAC Name |

3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJSMVZSIBHXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H62N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046292 | |

| Record name | Psychotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52617-25-1 | |

| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psychotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psychotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.